molecular formula C17H16ClNO3 B2648649 N-(5-chloro-2,4-dihydroxyphenyl)-1-phenylcyclobutane-1-carboxamide CAS No. 1436798-56-9

N-(5-chloro-2,4-dihydroxyphenyl)-1-phenylcyclobutane-1-carboxamide

Cat. No.: B2648649
CAS No.: 1436798-56-9
M. Wt: 317.8 g/mol
InChI Key: BOHOWRMNYYPMPP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(5-chloro-2,4-dihydroxyphenyl)-1-phenylcyclobutane-1-carboxamide is a synthetic organic compound known for its unique chemical structure and potential applications in various scientific fields. This compound is characterized by the presence of a phenylcyclobutane core, substituted with a 5-chloro-2,4-dihydroxyphenyl group and a carboxamide functional group. Its distinct structure makes it a subject of interest in chemical research and pharmaceutical development.

Scientific Research Applications

N-(5-chloro-2,4-dihydroxyphenyl)-1-phenylcyclobutane-1-carboxamide has several scientific research applications:

    Chemistry: It is used as a model compound for studying reaction mechanisms and developing new synthetic methodologies.

    Biology: The compound is investigated for its potential biological activities, including enzyme inhibition and interaction with biomolecules.

    Medicine: Research explores its potential as a therapeutic agent, particularly in the context of its inhibitory effects on specific enzymes or pathways.

    Industry: The compound’s unique properties make it a candidate for use in the development of new materials, such as polymers or coatings.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(5-chloro-2,4-dihydroxyphenyl)-1-phenylcyclobutane-1-carboxamide typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:

    Formation of the Phenylcyclobutane Core: The cyclobutane ring is formed through a [2+2] cycloaddition reaction between an alkene and a phenyl-substituted alkene under UV light or thermal conditions.

    Introduction of the 5-chloro-2,4-dihydroxyphenyl Group: The phenylcyclobutane intermediate is then subjected to electrophilic aromatic substitution reactions to introduce the 5-chloro and 2,4-dihydroxy groups.

    Formation of the Carboxamide Group: The final step involves the reaction of the substituted phenylcyclobutane with an appropriate amine to form the carboxamide group.

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and environmental considerations. Techniques such as continuous flow synthesis and the use of green chemistry principles may be employed to enhance the efficiency and sustainability of the production process.

Chemical Reactions Analysis

Types of Reactions

N-(5-chloro-2,4-dihydroxyphenyl)-1-phenylcyclobutane-1-carboxamide can undergo various chemical reactions, including:

    Oxidation: The hydroxyl groups can be oxidized to form quinones or other oxidized derivatives.

    Reduction: The compound can be reduced to modify the carboxamide group or other functional groups.

    Substitution: Electrophilic or nucleophilic substitution reactions can occur at the aromatic ring or other reactive sites.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.

    Substitution: Reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, thiols) are employed under appropriate conditions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction can produce amines or alcohols. Substitution reactions can lead to various substituted derivatives with different functional groups.

Mechanism of Action

The mechanism of action of N-(5-chloro-2,4-dihydroxyphenyl)-1-phenylcyclobutane-1-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. For example, it has been shown to inhibit the activity of certain demethylases, leading to changes in the methylation status of RNA and affecting gene expression . The compound’s effects are mediated through binding to the active site of the target enzyme, disrupting its normal function and altering downstream signaling pathways.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-(5-chloro-2,4-dihydroxyphenyl)-1-phenylcyclobutane-1-carboxamide is unique due to its phenylcyclobutane core, which distinguishes it from other similar compounds that may have different core structures, such as pyrazole or isoxazole rings

Properties

IUPAC Name

N-(5-chloro-2,4-dihydroxyphenyl)-1-phenylcyclobutane-1-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H16ClNO3/c18-12-9-13(15(21)10-14(12)20)19-16(22)17(7-4-8-17)11-5-2-1-3-6-11/h1-3,5-6,9-10,20-21H,4,7-8H2,(H,19,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BOHOWRMNYYPMPP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(C1)(C2=CC=CC=C2)C(=O)NC3=CC(=C(C=C3O)O)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H16ClNO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

317.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1436798-56-9
Record name N-(5-chloro-2,4-dihydroxyphenyl)-1-phenylcyclobutane-1-carboxamide
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.